(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate
Overview
Description
(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate is a chemical compound with the molecular formula C14H20O10 and a molecular weight of 348.3 g/mol. This compound is characterized by its multiple acetoxy groups and a hydroxy group attached to an oxane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process generally occurs under mild heating to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base solutions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Produces the corresponding polyhydroxy compound.
Oxidation: Yields the corresponding ketone or aldehyde.
Substitution: Results in the formation of new esters or ethers, depending on the substituent introduced.
Scientific Research Applications
(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed acetylation and deacetylation reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate involves its ability to undergo hydrolysis and release acetic acid and the corresponding polyhydroxy compound. This hydrolysis reaction can be catalyzed by enzymes such as esterases, which target the ester bonds in the molecule. The released acetic acid can then participate in various biochemical pathways, while the polyhydroxy compound can interact with other molecules in the system.
Comparison with Similar Compounds
Similar Compounds
- (3,4,5-Triacetyloxy-6-hydroxyoxan-2-yl)methyl acetate
- (3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl butyrate
- (3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl propionate
Uniqueness
(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate is unique due to its specific arrangement of acetoxy and hydroxy groups, which confer distinct reactivity and functional properties. This compound’s ability to undergo selective hydrolysis and substitution reactions makes it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
(3,5,6-triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)11(19)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXTUPCIMUQWAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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